molecular formula C6H15K2O11P B15286691 Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate

Cat. No.: B15286691
M. Wt: 372.35 g/mol
InChI Key: JXLMWHHJPUWTEV-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLMWHHJPUWTEV-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15K2O11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate typically involves the phosphorylation of glucose. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphoric acid or phosphorus oxychloride. The reaction is usually conducted in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves large-scale phosphorylation processes. The glucose is first dissolved in water, and then the phosphorylating agent is added. The reaction mixture is stirred and heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Glycogen Metabolism

This compound serves as a substrate in glycogen metabolism. It participates in glycogen synthesis via enzymatic conversion to CDP-glucose by α-D-glucose-1-phosphate cytidylyltransferase, a step critical for nucleotide-activated sugar formation . Conversely, it is produced during glycogenolysis when glycogen phosphorylase cleaves glycogen into glucose-1-phosphate.

Key Enzymes and Pathways:

Enzyme/PathwayRoleProduct
Glycogen phosphorylaseCatalyzes glycogen breakdownGlucose-1-phosphate
α-D-glucose-1-phosphate cytidylyltransferaseConverts glucose-1-phosphate to CDP-glucoseCDP-glucose

Trehalose Metabolism

In organisms like Escherichia coli, the compound acts as an intermediate in trehalose biosynthesis. Trehalose-6-phosphate synthase facilitates its phosphorylation to form trehalose derivatives.

Hydrolysis Reactions

The phosphate ester bond undergoes hydrolysis under acidic or enzymatic conditions:

Glucose-1-phosphate+H2OacidGlucose+Phosphate\text{Glucose-1-phosphate} + \text{H}_2\text{O} \xrightarrow{\text{acid}} \text{Glucose} + \text{Phosphate}

  • Acidic Hydrolysis : Proceeds via protonation of the phosphate oxygen, followed by nucleophilic attack by water.

  • Enzymatic Hydrolysis : Phosphatases selectively cleave the phosphate group, regenerating glucose.

Substitution Reactions

The phosphate group can be replaced by nucleophiles in substitution reactions. For example, in transphosphorylation , the phosphate is transferred to another hydroxyl group or acceptor molecule:

Glucose-1-phosphate+ROHGlucose-RO-PO32+H2O\text{Glucose-1-phosphate} + \text{ROH} \rightarrow \text{Glucose-RO-PO}_3^{2-} + \text{H}_2\text{O}

Conditions:

  • Catalyzed by kinases or phosphorylases.

  • Requires Mg²⁺ or other divalent cations as cofactors.

Oxidation and Reduction

The hydroxyl groups on the glucose moiety are susceptible to redox reactions:

  • Oxidation :
    Glucose-1-phosphate can be oxidized to gluconate-1-phosphate using agents like NaIO₄ or KMnO₄, targeting vicinal diols.
    Glucose-1-phosphateNaIO4Gluconate-1-phosphate\text{Glucose-1-phosphate} \xrightarrow{\text{NaIO}_4} \text{Gluconate-1-phosphate}

  • Reduction :
    Borohydride reduction converts carbonyl groups (if present) to alcohols, though this is less common due to the glucopyranose ring’s stability.

Complexation and Buffering

The dipotassium salt dissociates in aqueous solutions to form K⁺ ions and the phosphate anion, enabling:

  • pH Buffering : Maintains equilibrium between HPO₄²⁻ and H₂PO₄⁻, stabilizing pH in biochemical systems.
    HPO42+H2OH2PO4+OH\text{HPO}_4^{2-} + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{PO}_4^- + \text{OH}^-

  • Ion Interactions : Potassium ions coordinate with proteins or nucleic acids, influencing enzymatic activity.

Phosphorylation Reactions

The compound is synthesized via glucose phosphorylation using phosphoric acid derivatives under alkaline conditions :
Glucose+K2HPO4Glucose-1-phosphate dipotassium+H2O\text{Glucose} + \text{K}_2\text{HPO}_4 \rightarrow \text{Glucose-1-phosphate dipotassium} + \text{H}_2\text{O}

Optimized Conditions:

  • pH 8–9

  • 25–37°C

  • Catalyzed by hexokinase or chemical phosphorylation agents.

Scientific Research Applications

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and gluconeogenesis. The compound acts as a substrate for enzymes such as glucose-1-phosphate adenylyltransferase, which catalyzes the formation of UDP-glucose, a key intermediate in carbohydrate metabolism .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Potassium (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate dihydrate .
  • CAS No.: 5996-14-5 (dihydrate form) .
  • Molecular Formula : C₆H₁₅K₂O₁₁P (includes two water molecules) .
  • Molecular Weight : 372.35 g/mol .
  • Structure : A dipotassium salt of α-D-glucose-1-phosphate with two water molecules of crystallization. The phosphate group is esterified at the C1 position of the glucose moiety .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to other dipotassium salts of sugar phosphates, which differ in:

Phosphate Position : C1 vs. C6 substitution on the sugar ring.

Sugar Moiety: Glucose, galactose, trehalose, or mannose derivatives.

Hydration State : Anhydrous, dihydrate, or trihydrate forms.

Applications : Disease research focus (e.g., galactosemia vs. diabetes).

Data Table: Key Comparative Metrics

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Phosphate Position Hydration Primary Applications
Target Compound : Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate 5996-14-5 C₆H₁₅K₂O₁₁P 372.35 C1 of glucose Dihydrate Glycogen storage disease research, enzymatic assays
D-Glucose-6-phosphate dipotassium salt trihydrate 441764-08-5 C₆H₁₀FK₂O₈P 338.31 C6 of glucose Trihydrate Glucose metabolism studies, NADPH production
Trehalose-6-phosphate dipotassium salt 136632-28-5 C₁₂H₂₂K₂O₁₆P 311.35 C6 of trehalose Anhydrous Neurodegenerative disease research
α-D-Galactose-1-phosphate dipotassium salt hydrate 19046-60-7 C₆H₁₁K₂O₉P·xH₂O 336.32 (anhydrous) C1 of galactose Variable (hydrate) Galactosemia research, Leloir pathway studies
α-D-Glucose-1-phosphate dipotassium salt hydrate 5996-14-5 (anhydrous) C₆H₁₁K₂O₉P·H₂O 336.32 (anhydrous) C1 of glucose Monohydrate Substrate for glycolysis enzymes

Key Observations

Phosphate Position :

  • C1-phosphorylated compounds (e.g., target compound, α-D-galactose-1-phosphate) are pivotal in glycogen and galactose metabolism .
  • C6-phosphorylated derivatives (e.g., D-glucose-6-phosphate) are central to glycolysis and NADPH synthesis .

Solubility and Stability: Dipotassium salts generally exhibit higher water solubility than monopotassium or calcium/barium salts, making them preferred in biochemical assays . Hydration state impacts stability; the target compound’s dihydrate form requires storage at -20°C to prevent decomposition .

Therapeutic Relevance :

  • Trehalose-6-phosphate is studied for neurodegenerative disorders, while the target compound focuses on glycogen-related diseases .
  • α-D-Galactose-1-phosphate is used to model galactosemia, a rare metabolic disorder .

Biological Activity

Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate is a complex organic compound that exhibits notable biological activities due to its structural features, including multiple hydroxyl groups and a phosphate moiety. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H13K2O10PC_6H_{13}K_2O_{10}P with a molecular weight of approximately 372.35 g/mol. The compound is characterized by:

  • Multiple Hydroxyl Groups : These enhance its reactivity and interaction with biological molecules.
  • Phosphate Moiety : This contributes to its potential roles in biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity.
  • Cellular Receptor Interaction : It could bind to cellular receptors, impacting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial properties against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Against Bacteria : It has shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
PathogenMIC (µg/mL)
E. coli62.5
Staphylococcus aureus78.12

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines:

  • Cell Lines Tested : Hela (cervical carcinoma) and A549 (lung carcinoma).
Cell LineIC50 (µg/mL)
Hela226
A549242.52

Case Studies

  • Study on Antibacterial Properties :
    A study conducted on the antibacterial efficacy of various fractions from plant extracts indicated that this compound exhibited notable activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), which poses a significant threat to public health due to its antibiotic resistance.
  • Anticancer Research :
    In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cells, suggesting potential applications in cancer therapy.

Q & A

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:
To confirm the structure and purity:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR to verify the glucose backbone and phosphate ester linkage. The hydroxyl and hydroxymethyl protons (δ 3.0–5.5 ppm) and phosphate resonance (δ ~0 to 5 ppm for 31P^{31}\text{P}) are diagnostic .
  • X-ray Diffraction (XRD): Determine the crystalline dihydrate structure by comparing observed lattice parameters with literature data for similar hydrates (e.g., trehalose dihydrate) .
  • Elemental Analysis: Quantify potassium (K+^+) and phosphorus (P) content via inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry, targeting stoichiometric ratios (2:1 K:P) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M–2H2_2O]^- ion for anhydrous form) .

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